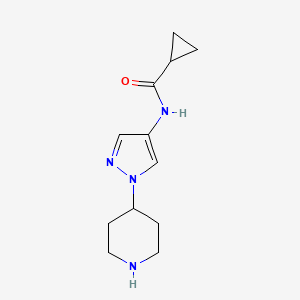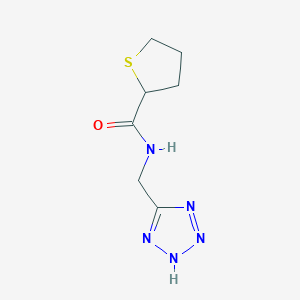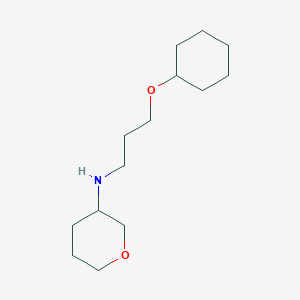
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.
Mechanism of Action
TPCA-1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, such as cytokines, bacterial and viral products, and stress, and plays a crucial role in the immune response. TPCA-1 inhibits the activity of NF-κB by binding to the kinase domain of the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation.
Biochemical and Physiological Effects
TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In a study conducted on mice with collagen-induced arthritis, TPCA-1 was shown to reduce inflammation and joint destruction. TPCA-1 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Advantages and Limitations for Lab Experiments
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for IKK. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties. However, TPCA-1 has some limitations for lab experiments. It has been shown to have some toxicity in vivo, and its effects on other signaling pathways and off-target effects are not well understood.
Future Directions
There are several future directions for research on TPCA-1. One area of research is to investigate its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Another area of research is to investigate its potential use in cancer treatment, either as a single agent or in combination with other therapies. Additionally, further studies are needed to understand its effects on other signaling pathways and off-target effects.
Synthesis Methods
The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting product is then reacted with 2-mercaptoethanol to form 2-(mercaptoethoxy)nicotinoyl chloride. The final step involves the reaction of 2-(mercaptoethoxy)nicotinoyl chloride with glycine to form TPCA-1.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. TPCA-1 has also been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
5-(thiolane-2-carbonylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-10(9-2-1-3-17-9)13-8-4-7(11(15)16)5-12-6-8/h4-6,9H,1-3H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOWYRMTBJTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NC2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)

![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)



![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)